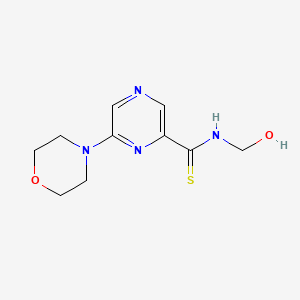
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a morpholine moiety, and a hydroxymethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions One common synthetic route includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbonyl chloride This intermediate is then reacted with hydroxylamine to yield pyrazinecarbothioamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: Lacks the morpholine and hydroxymethyl groups, resulting in different chemical properties and reactivity.
Morpholine derivatives: Compounds with similar morpholine moieties but different core structures.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Uniqueness
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is unique due to the combination of its pyrazine ring, morpholine moiety, and hydroxymethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61689-89-2 |
|---|---|
Molecular Formula |
C10H14N4O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-(hydroxymethyl)-6-morpholin-4-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H14N4O2S/c15-7-12-10(17)8-5-11-6-9(13-8)14-1-3-16-4-2-14/h5-6,15H,1-4,7H2,(H,12,17) |
InChI Key |
SVCIAELSJVVVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2)C(=S)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
![4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl-](/img/structure/B14573614.png)
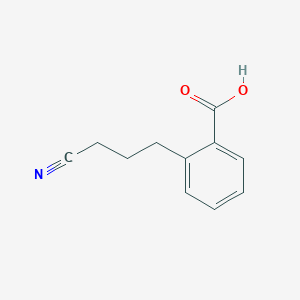

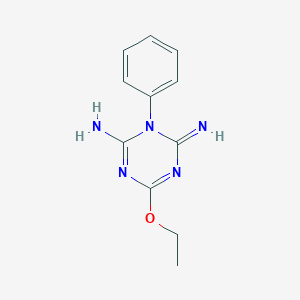
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-](/img/structure/B14573637.png)
![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
![2,4(1H,3H)-Quinolinedione, 3-[(2-chlorophenyl)amino]-3-hydroxy-](/img/structure/B14573648.png)
![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)
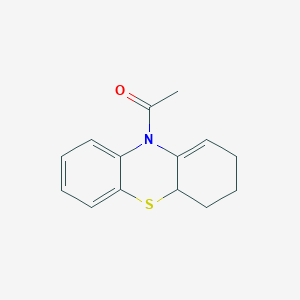
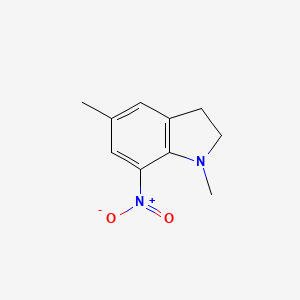
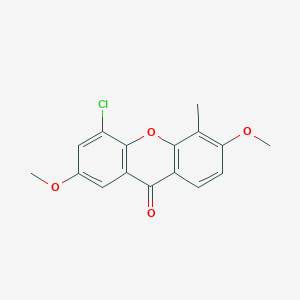
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
![Triethoxy[(2-methoxyphenoxy)methyl]silane](/img/structure/B14573709.png)
